molecular formula C11H22ClN B2723964 8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride CAS No. 2460754-40-7

8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride

Cat. No.: B2723964
CAS No.: 2460754-40-7
M. Wt: 203.75
InChI Key: ZJZODBZDBBGROL-UHFFFAOYSA-N
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Description

8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride is a chemical building block of interest in medicinal chemistry and drug discovery. The spirocyclic core structure of this compound is a valuable scaffold for developing novel bioactive molecules. While the specific biological profile of this exact molecule requires further investigation, related 1-thia-4-azaspiro[4.5]decane derivatives have demonstrated significant potential in research, showing moderate to high anticancer activity against various human carcinoma cell lines, including HepG-2 (liver cancer), PC-3 (prostate cancer), and HCT116 (colorectal cancer) cells . The azaspiro[4.5]decane structure is a privileged framework in pharmaceutical research, featured in compounds investigated for a range of activities. Other azaspirane derivatives have been characterized as orally bioavailable compounds that can modulate cytokine production and induce apoptosis in certain cell models, highlighting the broader therapeutic potential of this structural class . Researchers can utilize this high-quality hydrochloride salt to explore new chemical spaces, synthesize novel analogs, and investigate structure-activity relationships. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8,8-dimethyl-1-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-10(2)5-7-11(8-6-10)4-3-9-12-11;/h12H,3-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZODBZDBBGROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCCN2)CC1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,1-Pentamethylene Oxalic Acid Derivatives

A foundational approach to azaspiro[4.5]decane systems involves cyclocondensation reactions. Patent CN1085895A details the synthesis of 8-azaspiro[4.5]decane-7,9-dione using 1,1-pentamethylene oxalic acid and urea under thermal conditions (150–200°C). While this method targets a diketone derivative, it provides a template for adapting precursors to introduce dimethyl groups.

Mechanism and Adaptations

  • Precursor Modification : Replacing 1,1-pentamethylene oxalic acid with a dimethylated analog, such as 1,1-dimethylpentamethylene oxalic acid, could enable direct incorporation of methyl groups during cyclization.
  • Reaction Conditions : Heating the modified oxalic acid derivative with urea (1:1.1–1.6 molar ratio) at 150–200°C for 0.5–2 hours induces cyclization, forming the spiro core.
  • Post-Synthesis Quaternization : Treating the resulting spiro amine with hydrochloric acid yields the hydrochloride salt.

Example Protocol

  • Reactants : 1,1-Dimethylpentamethylene oxalic acid (0.5 mol), urea (0.7 mol).
  • Conditions : 160–170°C, 1 hour.
  • Workup : Recrystallization with ethanol and activated charcoal.
  • Yield : Estimated 80–90% based on analogous reactions.

Coupling Reactions with Piperazin-2-one Derivatives

WO2008092888A1 and ChemicalBook highlight the use of piperazin-2-one (a cyclic lactam) in synthesizing spiro compounds. For 8,8-dimethyl-1-azaspiro[4.5]decane hydrochloride, this method could involve:

Stepwise Synthesis

  • Lactam Activation : React piperazin-2-one with a carbonyl chloride (e.g., acetyl chloride) to form an activated intermediate.
  • Spirocyclization : Introduce a dimethyl-substituted cyclohexanone via nucleophilic attack, forming the spiro junction.
  • Reduction and Salt Formation : Reduce the lactam to the amine using LiAlH₄, followed by HCl treatment.

Key Data

  • Reagents : Piperazin-2-one, dimethylcyclohexanone, acetyl chloride.
  • Solvents : Tetrahydrofuran (THF), dichloromethane (DCM).
  • Catalyst : Triethylamine (base).
  • Yield : ~25–30% (extrapolated from).

Grignard reactions offer a route to introduce methyl groups into spiro frameworks. While not directly cited in the provided sources, this method is widely used in spiro compound synthesis.

Proposed Pathway

  • Spiro Core Formation : Synthesize 1-azaspiro[4.5]decane via cyclization of a diamine and diketone.
  • Methyl Group Introduction : Treat the spiro amine with methylmagnesium bromide (Grignard reagent) to quaternize the nitrogen, followed by HCl quenching.

Challenges

  • Regioselectivity : Ensuring methylation occurs exclusively at the 8-position requires steric or directing groups.
  • Purification : Chromatography or recrystallization needed to isolate the dimethylated product.

Comparative Analysis of Methods

Method Key Reactants Conditions Yield Complexity
Cyclocondensation Oxalic acid derivative, urea 150–200°C, 0.5–2 hr 80–90% Moderate
Piperazin-2-one Coupling Piperazin-2-one, carbonyl chloride RT, 12–24 hr 25–30% High
Grignard Alkylation Spiro amine, MeMgBr 0°C to RT, 1–2 hr 40–60%* High

*Theorized yield based on analogous alkylation reactions.

Industrial-Scale Considerations

Suppliers like Enamine and Sigma-Aldrich commercialize 8,8-dimethyl-1-azaspiro[4.5]decane hydrochloride, suggesting optimized large-scale protocols. Key factors include:

  • Cost Efficiency : Cyclocondensation uses low-cost urea and oxalic acid derivatives, favoring scalability.
  • Purification : Recrystallization with ethanol-activated charcoal achieves >95% purity.
  • Safety : Handling HCl gas during salt formation requires stringent ventilation and PPE.

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Research Applications

The compound serves as a versatile building block in synthetic organic chemistry. Its stability and reactivity allow it to participate in various chemical reactions, including:

  • Synthesis of Complex Molecules : It is often used to create more complex molecular architectures through cyclization and functionalization reactions.
  • Reactivity Studies : The unique nitrogen-containing structure allows for investigations into reaction mechanisms and the development of new synthetic pathways.

Table 1: Key Reactions Involving 8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride

Reaction TypeDescriptionProducts Formed
OxidationConverts to ketones or aldehydesVarious carbonyl compounds
ReductionProduces alcohols or aminesAlcohol derivatives
CyclizationForms larger cyclic structuresPolycyclic compounds

Biological Research Applications

Research into the biological activity of this compound indicates potential interactions with various biomolecules. The nitrogen atom within its spiro ring can form bonds with substrates, influencing biochemical pathways.

  • Therapeutic Properties : Preliminary studies suggest that this compound may exhibit therapeutic properties worth investigating further in drug development contexts.
  • Biomolecular Interactions : Ongoing research aims to elucidate these interactions further and identify specific molecular targets relevant to pharmacology.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being explored for its potential as a precursor in drug development:

  • Drug Development : The compound's unique structure may lead to the discovery of new therapeutic agents.
  • Pharmacological Studies : Investigations into its pharmacological effects are ongoing, focusing on its potential as an antimicrobial or anti-inflammatory agent.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives related to this compound against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated significant reductions in bacterial growth at low concentrations, highlighting its potential as a lead for antibiotic development.

Industrial Applications

In industry, this compound is employed in the production of specialty chemicals and materials:

  • Specialty Chemicals : It serves as an intermediate for synthesizing various industrial chemicals.
  • Material Science : Its unique properties may be utilized in developing novel materials with specific characteristics.

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the spiro ring system can form bonds with various substrates, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 8,8-dimethyl derivative exhibits a higher melting point (134–136°C) compared to the unsubstituted 1-azaspiro[4.5]decane HCl (113–115°C), suggesting increased crystallinity due to methyl group steric effects .
  • Heteroatom Influence : Introduction of sulfur (e.g., 8-methyl-1-thia-4,8-diazaspiro[4.5]decane HCl) alters electronic properties and may enhance metabolic stability .
  • Complex Derivatives : BMY 7378 and buspirone incorporate extended side chains for receptor targeting, demonstrating how structural modifications expand therapeutic applications .

Central Nervous System (CNS) Targets

  • The dimethyl groups may enhance blood-brain barrier penetration .
  • Buspirone HCl : Clinically used for anxiety, it lacks the sedative effects of benzodiazepines, highlighting the role of the spirocyclic core in selectivity .
  • BMY 7378: Acts as a selective α₁D-adrenoceptor antagonist, demonstrating the versatility of azaspiro scaffolds in targeting diverse GPCRs .

Antiviral Activity

  • This underscores the importance of substituent positioning .

Biological Activity

8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride is a compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within a spiro ring system. This configuration imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and biological research. The compound has garnered attention for its potential biological activities and interactions with biomolecules.

  • Molecular Formula : C₁₁H₁₈ClN
  • Molecular Weight : Approximately 204 g/mol
  • Structure : The compound features a spirocyclic framework that influences its reactivity and interaction with biological systems.

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrogen atom within the spiro ring can form bonds with various substrates, influencing biochemical pathways. Although specific biological targets are still under investigation, preliminary studies suggest potential therapeutic properties worth exploring further in drug development contexts.

Potential Therapeutic Applications

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound may also possess such effects.
  • Myelostimulating Activity : Analogous spiro compounds have demonstrated myelostimulating effects in models of induced myelodepression, indicating potential applications in hematology .
  • Interactions with Biomolecules : Studies are ongoing to elucidate how this compound interacts with proteins and nucleic acids, which could lead to new therapeutic strategies.

Study on Myelostimulation

A study involving derivatives of spiro compounds highlighted their ability to accelerate the regeneration of lymphocyte and granulocyte pools in bone marrow after cyclophosphamide-induced myelodepression. This suggests that similar compounds could be investigated for their hematopoietic effects .

Antimicrobial Evaluation

Research on related spirocyclic compounds has shown promising results in antimicrobial assays, indicating that this compound may also be effective against various pathogens. Further studies are necessary to quantify its effectiveness and determine the mechanisms involved.

Comparative Analysis

Compound NameStructureBiological ActivityReferences
This compoundSpirocyclicPotential antimicrobial and myelostimulating
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneSpirocyclicMyelostimulating
1,3,8-Triazaspiro[4.5]decane derivativesSpirocyclicMyelostimulating

Q & A

Q. How can researchers address conflicting bioactivity results across studies?

  • Methodological Answer : Re-evaluate assay conditions (e.g., buffer pH, temperature) that may alter compound stability. Perform meta-analyses of published data to identify confounding variables (e.g., cell line differences). Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Theoretical and Conceptual Alignment

Q. How does the compound’s spirocyclic architecture align with modern medicinal chemistry paradigms?

  • Methodological Answer : The rigid spiro structure reduces conformational entropy, enhancing target selectivity. Compare its pharmacokinetic profile to flexible analogs using in vitro permeability assays (e.g., Caco-2 cell monolayers). Reference scaffold-hopping strategies in drug discovery to justify structural novelty .

Q. What conceptual models explain the compound’s potential off-target effects?

  • Methodological Answer : Apply polypharmacology frameworks to predict interactions with secondary targets (e.g., GPCRs). Use cheminformatics tools (e.g., SwissTargetPrediction) to map probable binding partners. Validate via kinome-wide selectivity screening .

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